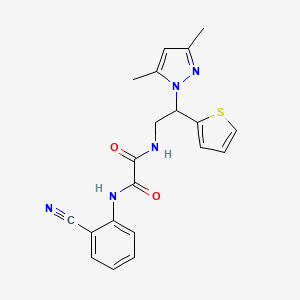

N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

The compound N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 2-cyanophenyl group at the N1 position and a substituted ethyl group at N2. The ethyl substituent includes a thiophen-2-yl moiety and a 3,5-dimethylpyrazole ring. Oxalamides are known for their versatility in medicinal chemistry, often acting as enzyme inhibitors or receptor agonists due to their hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-13-10-14(2)25(24-13)17(18-8-5-9-28-18)12-22-19(26)20(27)23-16-7-4-3-6-15(16)11-21/h3-10,17H,12H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTHVMOTLQOBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on the latest research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A cyanophenyl group

- A 3,5-dimethyl-1H-pyrazole moiety

- A thiophene ring

This combination of functional groups contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 442.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the thiophene group via coupling reactions.

- Formation of the oxalamide linkage through condensation reactions with appropriate amines.

Antimicrobial Properties

Research has shown that various pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. In particular, studies indicate that these compounds can inhibit the growth of E. coli and S. aureus effectively .

Anti-inflammatory Effects

Anti-inflammatory properties have been documented for several pyrazole derivatives. For example, compounds have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 . The ability to modulate inflammatory pathways makes these compounds candidates for further development in treating inflammatory diseases.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives have demonstrated activity against various cancer cell lines, including inhibition of nitric oxide secretion in RAW264.7 cells, suggesting a mechanism that could be exploited for cancer therapy .

Case Studies and Research Findings

A summary of key findings from recent studies is presented in the table below:

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities:

- Anticancer Properties : Preliminary studies suggest that N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide may inhibit the proliferation of cancer cells. Its mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Effects : The compound has shown potential antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- In Vitro Studies : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Another research effort highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

- Mechanistic Insights : Advanced studies utilizing molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets, enhancing our understanding of its mechanism of action .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the oxalamide and cyano groups.

Key Findings :

-

The oxalamide bond is susceptible to hydrolysis, yielding smaller fragments like oxalic acid analogs.

-

The cyano group remains stable under mild conditions but may hydrolyze to a carboxylic acid in prolonged basic environments.

Reduction Reactions

Reductive transformations focus on the amide and cyano functionalities.

Notes :

-

LiAlH₄ selectively reduces the amide carbonyl to a methylene group, generating amine intermediates.

-

Catalytic hydrogenation primarily affects the cyano group under controlled conditions .

Oxidation Reactions

The thiophene ring and pyrazole moiety are oxidation targets.

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 1 hr | Thiophene sulfoxide derivatives | |

| KMnO₄ (aqueous) | RT, 12 hrs | Sulfone formation (thiophene) + pyrazole N-oxides |

Observations :

-

Thiophene oxidation to sulfoxides/sulfones is regioselective, preserving the pyrazole ring’s integrity .

-

Pyrazole N-oxides form under strong oxidizing conditions, altering electronic properties .

Thermal and Photolytic Degradation

Stability studies from patent data highlight decomposition pathways:

| Condition | Degradation Products | Reference |

|---|---|---|

| UV light (254 nm), 48 hrs | Radical-mediated cleavage of thiophene-ethyl bond | |

| 100°C, 24 hrs (dry) | Cyclized pyrazole-thiophene fused heterocycles |

Stability Profile :

-

The compound is stable at RT but degrades under prolonged UV exposure or high heat, forming complex heterocyclic byproducts .

Functional Group Compatibility

| Functional Group | Reactivity |

|---|---|

| Cyano (-CN) | Resists nucleophilic attack but undergoes reduction or hydrolysis under extremes. |

| Oxalamide (-NCON-) | Prone to hydrolysis; participates in cyclization under thermal stress. |

| Thiophene | Electrophilic substitution (e.g., halogenation) occurs at the α-position. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233)

- Substituents : N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl ethyl.

- Biological Activity : Potent umami agonist identified via high-throughput screening of TAS1R1/TAS1R3 receptors .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting alternative metabolic pathways (e.g., demethylation or oxidation of methoxy/pyridine groups) .

- Key Difference: Unlike the target compound, S336 lacks electron-withdrawing groups (e.g., cyano) and heterocycles like thiophene/pyrazole, which may influence receptor binding kinetics and metabolic stability.

N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

- Substituents: N1: 5-chloro-2-cyanophenyl; N2: hydroxy-indolyl ethyl.

- Biological Activity : Synthetic E6/E6AP inhibitor studied for antiviral or anticancer applications .

- The indole moiety may engage in π-π stacking, whereas the target’s thiophene/pyrazole groups could offer distinct electronic profiles.

Heterocyclic Substituent Analogs

Thiophen-2-yl Ethyl Derivatives

- Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate ().

- Role of Thiophene : The thiophene ring contributes to lipophilicity and may participate in sulfur-π interactions or metabolic oxidation. In the target compound, its presence could influence solubility and cytochrome P450-mediated metabolism compared to pyridine (S336) or indole analogs .

Pyrazole-Containing Compounds

- Example : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().

- Pyrazole Effects : The 3,5-dimethylpyrazole in the target compound adds steric bulk and hydrogen-bonding capacity. Pyrazoles are often metabolized via hydroxylation or N-demethylation, which may contrast with the stability of S336’s pyridine group .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Activity Prediction : The target compound’s thiophene and pyrazole groups may enhance binding to enzymes or receptors requiring aromatic stacking or heterocyclic recognition, as seen in E6/E6AP inhibitors .

- Metabolic Studies: Further in vitro assays are needed to confirm whether the cyanophenyl group reduces oxidative metabolism compared to S336’s methoxybenzyl group.

Q & A

Q. What are the critical structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity and bioactivity arise from its hybrid heterocyclic architecture:

- 2-cyanophenyl group : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .

- 3,5-dimethylpyrazole : Provides steric bulk and modulates lipophilicity, impacting target binding .

- Thiophene ring : Contributes π-π stacking interactions and redox activity, critical for receptor binding .

- Oxalamide backbone : Facilitates hydrogen bonding with biological targets (e.g., enzymes) . Methodological Insight: Use NMR and X-ray crystallography to map electronic environments and intermolecular interactions .

Q. What are the standard synthetic routes for this compound, and how are yields optimized?

Synthesis typically involves:

- Step 1 : Coupling 2-cyanophenyl isocyanate with a thiophene-pyrazole intermediate under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 2 : Amidation using oxalyl chloride, with triethylamine as a base to neutralize HCl byproducts .

- Optimization :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature control : Lower temperatures reduce side reactions (e.g., hydrolysis of cyanophenyl groups) .

- Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of pyrazole and thiophene substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .

- X-ray diffraction : Resolves stereochemistry of the oxalamide backbone .

- HPLC : Monitors purity and stability under varying pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often stem from:

- Assay variability : Use standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .

- Solubility issues : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify labile groups (e.g., thiophene oxidation) . Validation: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Q. What strategies enhance the compound’s selectivity for target enzymes over off-target proteins?

- Structure-activity relationship (SAR) : Modify substituents on the pyrazole ring (e.g., replace methyl with trifluoromethyl) to exploit hydrophobic pockets .

- Molecular docking : Use AutoDock Vina to predict binding poses with kinase domains (e.g., JAK2 vs. ABL1) .

- Proteome-wide profiling : Employ thermal shift assays (TSA) to identify off-target engagement .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Tools like SwissADME estimate logP (target: 2–4), CNS permeability, and CYP450 inhibition .

- MD simulations : Assess conformational stability of the oxalamide linker in aqueous vs. lipid bilayer environments .

- QSAR modeling : Correlate substituent electronegativity with solubility (e.g., cyanophenyl vs. methoxyphenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.